molecular formula C6H4BrClFN B14862054 2-Bromo-6-(chloromethyl)-4-fluoropyridine

2-Bromo-6-(chloromethyl)-4-fluoropyridine

Cat. No.: B14862054
M. Wt: 224.46 g/mol
InChI Key: KHUNBNOCQKZUBG-UHFFFAOYSA-N
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Description

2-Bromo-6-(chloromethyl)-4-fluoropyridine is a multifunctional halogenated pyridine derivative that serves as a valuable synthetic intermediate in organic chemistry and materials science research. Its molecular formula is C₆H₄BrClFN, with a molecular weight of approximately 224.46 g/mol. This compound features three distinct reactive sites: a bromine atom at the 2-position, a chloromethyl group (-CH₂Cl) at the 6-position, and a fluorine atom at the 4-position. This unique arrangement makes it a versatile building block for constructing complex molecules . In scientific research, this compound is primarily used as a precursor for the synthesis of more complex structures. The bromine and chlorine atoms are excellent leaving groups, enabling a wide range of nucleophilic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Grignard reactions . The chloromethyl group is particularly useful for further functionalization or for tethering the pyridine core to other molecules or solid supports, a strategy that has been employed to immobilize biomimetic metal ion chelates on functionalized carbons . While specific biological data for this isomer may not be available, structurally similar compounds are frequently investigated in medicinal chemistry for their potential as pharmacologically active agents or agrochemicals, as the halogen substituents can enhance lipophilicity and influence interactions with biological targets . Safety Notice: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

2-bromo-6-(chloromethyl)-4-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-6-2-4(9)1-5(3-8)10-6/h1-2H,3H2

InChI Key

KHUNBNOCQKZUBG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)Br)F

Origin of Product

United States

Chlorination of the Hydroxymethyl Group:the Resulting Alcohol is then Converted to the Corresponding Alkyl Chloride. Several Reagents Are Effective for This Transformation:

2 Alternative Chloromethylation Methods for Pyridine (B92270) Derivatives

Direct chloromethylation of aromatic rings, including pyridine, is a known transformation but is generally less common for complex, highly substituted systems. The reaction, often employing formaldehyde, hydrochloric acid, and a Lewis acid catalyst, can suffer from poor regioselectivity and harsh conditions that may not be compatible with other functional groups on the molecule. For a multi-functionalized target like 2-Bromo-6-(chloromethyl)-4-fluoropyridine, the stepwise approach via a hydroxymethyl precursor offers superior control and predictability.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloromethyl 4 Fluoropyridine

Reactivity at the Bromine Center

The bromine atom at the C2 position of the pyridine (B92270) ring is a primary site for metal-catalyzed cross-coupling and metal-halogen exchange reactions. Its reactivity is influenced by the electronic properties of the pyridine ring, which is modified by the electron-withdrawing fluorine atom and the chloromethyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C2-bromo substituent on the pyridine ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron species, typically a boronic acid or ester, to form a C-C bond. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the organoboron reagent (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Given the reactivity of aryl bromides in Suzuki couplings, 2-bromo-6-(chloromethyl)-4-fluoropyridine is expected to react efficiently with various aryl and vinyl boronic acids. The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the bromopyridine and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov The reaction is typically carried out under mild conditions with a mild base. wikipedia.org The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. organic-chemistry.org Studies on other 2-bromopyridines demonstrate successful coupling with a wide range of terminal alkynes, suggesting similar reactivity for the title compound. soton.ac.ukscirp.org

Stille Coupling: The Stille reaction involves the coupling of the bromopyridine with an organotin compound. acs.org This method is known for its tolerance of a wide variety of functional groups. While aryl iodides are generally more reactive, aryl bromides are also effective substrates for Stille couplings. nih.govharvard.edu The reaction can be accelerated by the addition of ligands such as sterically hindered, electron-rich phosphines. harvard.edu

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a strong base. acs.org Systematic investigations into the amination of 2-bromopyridines have shown that utilizing chelating bis(phosphine) ligands is crucial to overcome the inhibitory chelation effect of the pyridine nitrogen on the palladium catalyst. acs.org This methodology has been successfully applied to a variety of 2-bromopyridines, including reactions with volatile amines when conducted in sealed tubes. acs.orgfigshare.comnih.gov

The following table summarizes typical conditions for these cross-coupling reactions as applied to bromopyridines.

Reaction Coupling Partner Catalyst System Base Solvent Typical Conditions
Suzuki R-B(OH)₂Pd(0) complex (e.g., Pd(PPh₃)₄), LigandAqueous base (e.g., Na₂CO₃, K₃PO₄)Toluene, Dioxane, H₂O80-110 °C
Sonogashira R-C≡CHPd(0) complex, Cu(I) salt (e.g., CuI)Amine base (e.g., Et₃N, piperidine)THF, DMFRoom Temp to 80 °C
Stille R-Sn(Alkyl)₃Pd(0) or Pd(II) complexOften not requiredToluene, Dioxane, THF80-120 °C
Buchwald-Hartwig R₂NHPd(0) or Pd(II) complex, Ligand (e.g., BINAP, dppf)Strong base (e.g., NaOt-Bu, K₃PO₄)Toluene, Dioxane80-110 °C

Metal-halogen exchange is a fundamental reaction that transforms an organic halide into an organometallic species, which can then act as a potent nucleophile or base. wikipedia.org This process is particularly effective for preparing organolithium and Grignard reagents from aryl bromides.

Organolithium Reagents: The reaction of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, is expected to proceed rapidly at low temperatures (e.g., -78 °C) to form the corresponding 2-lithiated pyridine derivative. wikipedia.orgwikipedia.org This lithium-halogen exchange is typically faster than nucleophilic attack on other parts of the molecule. wikipedia.org The resulting organolithium compound is a powerful nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂). libretexts.org However, the high reactivity of organolithiums can sometimes lead to side reactions, such as attack at the chloromethyl group or the pyridine ring itself, especially with electron-poor heterocycles. wikipedia.orgnih.gov

Grignard Reagents: Formation of a Grignard reagent can be achieved by treating the bromopyridine with magnesium metal in an etheral solvent like THF or diethyl ether. mnstate.eduwikipedia.org This reaction converts the C-Br bond into a C-MgBr bond, creating a strong nucleophile. mnstate.edu While generally less reactive than their organolithium counterparts, Grignard reagents are highly effective for additions to carbonyl compounds and other electrophiles. wisc.edu Care must be taken to use anhydrous conditions, as Grignard reagents are strong bases that react readily with water. libretexts.orgwikipedia.org An alternative approach involves a bromine-magnesium exchange reaction using reagents like isopropylmagnesium chloride (i-PrMgCl), which can offer better functional group tolerance. A combination of i-PrMgCl and n-BuLi has been shown to be effective for halogen-metal exchange on bromoheterocyclics bearing acidic protons, which could be relevant given the potential reactivity of the chloromethyl group. nih.govnih.gov

Reagent Type Reagents and Conditions Intermediate Formed Subsequent Reactivity
Organolithium Alkyllithium (e.g., n-BuLi), THF or Ether, -78 °C2-Lithio-6-(chloromethyl)-4-fluoropyridineStrong nucleophile and base; reacts with various electrophiles.
Grignard Mg metal, THF or Ether, reflux2-(Bromomagnesio)-6-(chloromethyl)-4-fluoropyridineStrong nucleophile; used in additions to carbonyls, nitriles, etc.

Reactivity at the Fluorine Center

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents.

Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings like pyridine. nih.govacs.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex intermediate. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, often reacting much faster than the corresponding chloro derivatives. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

In this compound, the C4 position is activated for nucleophilic attack. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410) ion. This pathway provides a regioselective method for introducing various functional groups at the C4 position, while potentially leaving the bromo and chloromethyl groups intact for subsequent modifications. rsc.org

The presence of a fluorine atom significantly influences the electronic properties and reactivity of the pyridine ring. nih.gov As a highly electronegative element, fluorine exerts a strong inductive electron-withdrawing effect, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the para position (C4). rsc.org This effect enhances the propensity for SNAr reactions at the C4-fluoro position.

Furthermore, fluorination can alter the bond lengths and angles within the pyridine ring. deepdyve.com The addition of fluorine atoms can lead to increased ring stability and resistance to certain addition reactions. nih.gov This inherent stability, coupled with the activating effect towards SNAr, makes the fluorine center a predictable and reliable site for selective functionalization. The electron-withdrawing nature of the fluorine also lowers the basicity of the pyridine nitrogen, which can influence the coordination of metal catalysts in cross-coupling reactions at the bromine center.

Transformations of the Chloromethyl Group

The chloromethyl group at the C6 position is an electrophilic center, susceptible to nucleophilic substitution (SN2) reactions. This functionality provides a handle for introducing a diverse array of substituents by reacting with various nucleophiles.

Common transformations include:

Reaction with Amines: Forms aminomethylpyridine derivatives.

Reaction with Alcohols/Alkoxides: Yields alkoxymethylpyridines.

Reaction with Cyanide: Leads to the formation of pyridylacetonitrile, a versatile intermediate for further synthesis (e.g., hydrolysis to carboxylic acids).

Reaction with Thiolates: Produces thioethers.

These substitution reactions are typically straightforward and allow for the elaboration of the side chain at the C6 position. The reactivity of the chloromethyl group allows it to serve as a key linking point for tethering the pyridine scaffold to other molecules or solid supports. semanticscholar.org It is important to select reaction conditions that are compatible with the other functional groups on the ring. For instance, using strong bases could potentially lead to competing SNAr at the C4-fluoro position or interfere with the C2-bromo position. In some cases, the hydroxymethyl precursor is chlorinated using agents like thionyl chloride or cyanuric chloride to generate the chloromethyl group. semanticscholar.orggoogle.com

Nucleophilic Displacement Reactions (e.g., with amines, thiols, alcohols)

Nucleophilic substitution reactions are a cornerstone of pyridine chemistry. In the case of this compound, a nucleophile can potentially attack three different electrophilic centers: the carbon atom of the chloromethyl group via an SN2 mechanism, and the carbon atoms at the 2- and 4-positions of the pyridine ring through a nucleophilic aromatic substitution (SNAr) mechanism. The selectivity of these reactions is governed by a combination of factors including the nature of the nucleophile, the reaction conditions, and the inherent reactivity of each site.

The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom, which facilitates SNAr reactions, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). The general reactivity order for halogens in SNAr reactions where the initial attack of the nucleophile is the rate-determining step is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate. However, when the C-X bond cleavage becomes more significant in the rate-determining step, particularly with soft nucleophiles, the reactivity order can be inverted to I > Br > Cl > F, reflecting the bond strengths.

In this compound, both the 2-bromo and 4-fluoro substituents are activated towards SNAr. Generally, the 4-position of a pyridine ring is more activated towards nucleophilic attack than the 2-position. Therefore, with many nucleophiles, substitution of the fluorine atom at the 4-position is expected to be the favored SNAr pathway.

The chloromethyl group, being analogous to a benzylic halide, is highly susceptible to SN2 reactions. This type of reaction is typically favored by strong, unhindered nucleophiles.

The competition between SNAr at the pyridine ring and SN2 at the chloromethyl group is a key aspect of the reactivity of this compound. The outcome of the reaction will depend on the relative rates of these competing pathways. For instance, soft, highly polarizable nucleophiles like thiolates might preferentially attack the softer electrophilic center of the chloromethyl group in an SN2 fashion. Conversely, hard, non-polarizable nucleophiles might favor attack at the harder, more charge-controlled carbon of the C-F bond in an SNAr reaction. Reaction conditions such as temperature and solvent can also influence this selectivity.

While specific experimental data for the reaction of this compound with a range of nucleophiles is not extensively documented in publicly available literature, studies on related polyhalogenated pyridines provide valuable insights. For example, the selective amination of polyhalogenated pyridines often occurs at the most activated position, which is typically the 4-position.

Table 1: Predicted Reactivity of Electrophilic Sites in this compound with Various Nucleophiles

Nucleophile TypePrimary Reactive Site (Predicted)Reaction TypeRationale
Amines (e.g., RNH2) C4-FSNArHard nucleophile, favors attack at the most electron-deficient aromatic carbon.
Thiols (e.g., RSH) -CH2ClSN2Soft nucleophile, favors attack at the soft, sp3-hybridized carbon.
Alcohols (e.g., ROH) C4-FSNArHard nucleophile, similar to amines, will likely favor the SNAr pathway.

This table presents predicted outcomes based on general principles of organic reactivity and may vary depending on specific reaction conditions.

Conversion to Other Functional Groups (e.g., hydroxymethyl, formyl, carboxylic acid derivatives)

The functional groups present in this compound can be transformed into a variety of other useful moieties, further expanding its synthetic utility.

Conversion to Hydroxymethyl Derivatives:

The chloromethyl group can be readily converted to a hydroxymethyl group via hydrolysis. This reaction typically proceeds through an SN2 mechanism, where a water molecule or a hydroxide (B78521) ion acts as the nucleophile. The hydrolysis of similar 2-bromo-6-(chloromethyl)pyridine (B1342937) derivatives has been reported, suggesting this transformation is feasible. mdpi.com For instance, treatment with a mild base such as sodium carbonate in an aqueous solvent system would be expected to yield 2-Bromo-6-(hydroxymethyl)-4-fluoropyridine.

Conversion to Formyl Derivatives:

The chloromethyl group can also serve as a precursor to a formyl (aldehyde) group. One common method for this transformation is the Sommelet reaction, which involves the reaction of the chloromethyl compound with hexamethylenetetramine, followed by hydrolysis. Alternatively, oxidation of the corresponding hydroxymethyl derivative provides another route to the aldehyde. A patent describes the synthesis of 2-bromo-6-formylpyridine from 2-bromo-6-methylpyridine (B113505) through a bromination-hydrolysis sequence, indicating that such transformations are synthetically accessible. alfa-chemistry.com

Conversion to Carboxylic Acid Derivatives:

Further oxidation of the formyl group or the hydroxymethyl group leads to the corresponding carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) or chromic acid can be employed for this purpose. The synthesis of 4-bromo-6-chloropyridine-2-carboxylic acid from a methyl-substituted precursor has been described, demonstrating the viability of oxidizing a side chain at the 6-position to a carboxylic acid. patsnap.com This suggests that 2-Bromo-4-fluoropyridine-6-carboxylic acid could be prepared from this compound through a two-step hydrolysis and oxidation sequence.

Table 2: Plausible Synthetic Routes for Functional Group Interconversion

Starting Functional GroupTarget Functional GroupReagents and Conditions (Proposed)
-CH2Cl-CH2OHH2O, Na2CO3
-CH2Cl-CHO1. Hexamethylenetetramine; 2. H2O, H+ (Sommelet reaction)
-CH2OH-CHOMild oxidizing agent (e.g., PCC, DMP)
-CHO-COOHStrong oxidizing agent (e.g., KMnO4)

These are proposed synthetic pathways based on established organic transformations and literature precedents on similar molecules.

Radical Reactions and Photochemical Activation in Halogenated Pyridines

In addition to ionic reactions, halogenated pyridines can also participate in radical and photochemical reactions. The carbon-halogen bonds can be cleaved homolytically under the influence of radical initiators or ultraviolet (UV) light.

Radical Reactions:

The bromine atom in this compound can be involved in radical reactions. For instance, under radical conditions, the bromine atom could be abstracted by a radical species, leading to a pyridyl radical. This pyridyl radical could then participate in various radical-mediated transformations, such as addition to alkenes or cross-coupling reactions. Free radical bromination of bromo-derivatives of other heterocyclic systems using reagents like N-bromosuccinimide (NBS) has been documented, suggesting that the bromine atom on the pyridine ring could be susceptible to such transformations under specific conditions. wisdomlib.org

Photochemical Activation:

Polyhalogenated aromatic and heteroaromatic compounds are known to undergo photochemical reactions. rsc.org UV irradiation can promote the homolytic cleavage of the carbon-halogen bonds. In the case of polyhalogenopyridines, photolysis can lead to dehalogenation or arylation reactions. rsc.org For this compound, it is conceivable that UV light could induce the cleavage of the C-Br bond, which is generally weaker than the C-F and C-Cl bonds. The resulting pyridyl radical could then abstract a hydrogen atom from the solvent or react with other species present in the reaction mixture. Photochemical methods have also been reported for the functionalization of pyridines via pyridinyl radicals, offering alternative pathways for C-C bond formation. nih.gov

The presence of multiple halogens in the molecule could lead to selective photochemical reactions. The relative bond strengths (C-F > C-Cl > C-Br) suggest that the C-Br bond would be the most likely to undergo homolytic cleavage under photochemical conditions. However, the specific outcome of such reactions would be highly dependent on the reaction conditions, including the wavelength of light used and the nature of the solvent and any other reagents present.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

The unique combination of reactive sites in 2-Bromo-6-(chloromethyl)-4-fluoropyridine makes it a promising, albeit underexplored, intermediate for the synthesis of complex molecules. The bromo and chloromethyl groups offer orthogonal handles for sequential chemical transformations, while the fluoro-substituted pyridine (B92270) core can influence the electronic properties and biological activity of the resulting compounds.

Preparation of Complex Polyfunctional Heterocyclic Systems

While specific examples involving this compound are not readily found, its structure is well-suited for the construction of intricate heterocyclic systems. The bromo group at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. acs.org Concurrently, the chloromethyl group at the 6-position can undergo nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and alcohols, to build more complex side chains or to facilitate cyclization reactions. uoanbar.edu.iq

The fluoropyridine moiety itself is a key structural motif in many biologically active compounds. nih.gov The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Therefore, using this compound as a starting material could lead to the synthesis of novel polyfunctional heterocyclic systems with potential applications in medicinal chemistry and agrochemicals.

Potential Synthetic Transformations:

Reactive SiteReaction TypePotential ReagentsResulting Structure
2-BromoSuzuki CouplingArylboronic acids2-Aryl-6-(chloromethyl)-4-fluoropyridine
6-ChloromethylNucleophilic SubstitutionPrimary/Secondary Amines6-(Aminomethyl)-2-bromo-4-fluoropyridine derivatives
2-BromoSonogashira CouplingTerminal alkynes2-Alkynyl-6-(chloromethyl)-4-fluoropyridine
6-ChloromethylWilliamson Ether SynthesisAlkoxides/Phenoxides6-(Alkoxymethyl)-2-bromo-4-fluoropyridine derivatives

Building Block for Diverse Molecular Scaffolds in Organic Synthesis

As a trifunctional building block, this compound holds the potential to be a cornerstone in the assembly of diverse molecular scaffolds. The sequential and selective functionalization of the bromo and chloromethyl groups would allow for the construction of complex, three-dimensional structures. For instance, the bromo group could be converted to an organometallic species, which could then react with an electrophile, while the chloromethyl group could be used as a linker to attach the scaffold to a solid support or another molecular entity. The inherent reactivity of the pyridine ring could also be exploited in various transformations. rsc.org

Development of Ligands and Catalysts

The pyridine nucleus is a fundamental component of many ligands used in coordination chemistry and catalysis. The substituents on this compound provide opportunities for the design of novel ligand systems.

Pyridine-Based Ligands for Transition Metal Catalysis

The nitrogen atom of the pyridine ring, in conjunction with other donor atoms introduced through functionalization of the bromo and chloromethyl groups, could form multidentate ligands capable of coordinating with various transition metals. For example, reaction of the chloromethyl group with a phosphine (B1218219) could yield a P,N-type ligand, while reaction with an amine could lead to a bidentate N,N'-ligand. mdpi.com These ligands could find applications in homogeneous catalysis, for example, in cross-coupling reactions or asymmetric synthesis. The fluorine atom at the 4-position would electronically modify the pyridine ring, which could in turn influence the catalytic activity of the corresponding metal complex. nih.gov

Precursors for Supramolecular Assemblies and Coordination Compounds

The directional bonding capabilities of the pyridine nitrogen, combined with the potential for introducing other coordinating groups, make this compound a candidate for the synthesis of precursors for supramolecular assemblies. Through judicious synthetic modifications, this molecule could be elaborated into larger structures that can self-assemble into well-defined architectures such as coordination polymers or discrete molecular cages. The halogen atoms could also participate in halogen bonding, a non-covalent interaction that is increasingly being used in the design of supramolecular structures.

Contributions to Materials Science Research

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. mdpi.comnih.gov While direct applications of this compound in this field are not reported, its structure suggests potential avenues for research.

The molecule could be incorporated into polymers or other materials to impart desired properties. For example, the bromo group could be used as a site for polymerization via cross-coupling reactions, leading to the formation of fluorinated conjugated polymers with potential applications in organic electronics. The chloromethyl group could be used to graft the molecule onto surfaces or into other polymer backbones. The high electronegativity of the fluorine atom could also be exploited to create materials with specific surface properties or for applications in areas such as liquid crystals or nonlinear optics.

Precursors for Functional Materials with Tunable Properties

The distinct reactivity of the three different functional groups in this compound allows for its use as a precursor in the synthesis of a wide array of functional materials. The bromo, chloromethyl, and fluoro groups can be selectively targeted in various chemical transformations, enabling precise control over the final material's structure and, consequently, its properties.

The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of organic moieties. This capability is crucial for building the conjugated systems that form the backbone of many organic electronic materials.

The chloromethyl group at the 6-position provides a reactive site for nucleophilic substitution reactions. This allows for the grafting of the pyridine unit onto other molecules or polymer backbones. For instance, it can react with amines, alcohols, or thiols to form more complex structures, a common strategy for functionalizing surfaces or creating dendritic molecules.

The fluorine atom at the 4-position significantly influences the electronic properties of the pyridine ring. As a highly electronegative atom, it lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This electronic perturbation is a key factor in tuning the optical and electronic properties of materials derived from this precursor. The presence of fluorine can also enhance the thermal stability and solubility of the resulting materials.

The combination of these reactive sites allows for a modular approach to materials design. By systematically varying the substituents introduced at the bromo and chloromethyl positions, researchers can fine-tune the electronic and physical properties of the resulting materials. This "tunability" is highly desirable for creating materials with specific functionalities for targeted applications.

Table 1: Potential Influence of Substituents on the Properties of Materials Derived from this compound

PropertyEffect of Bromo Group Modification (e.g., via Cross-Coupling)Effect of Chloromethyl Group Modification (e.g., via Nucleophilic Substitution)Inherent Effect of Fluoro Group
Electronic Properties Modulation of HOMO/LUMO levels, bandgap engineering.Alteration of solubility and processability, minor electronic effects.Lowering of HOMO/LUMO energy levels, increased electron affinity.
Optical Properties Tuning of absorption and emission wavelengths.Can introduce chromophoric or auxochromic groups.Can lead to blue-shifted absorption and emission spectra.
Physical Properties Modification of molecular packing and morphology.Affects intermolecular interactions and film-forming properties.Enhances thermal stability and can improve solubility in organic solvents.
Charge Transport Influences charge carrier mobility.Can impact charge injection and extraction barriers.Can improve electron transport characteristics.

Exploration in Optoelectronic Materials (e.g., OLEDs, Solar Cells, if applicable to pyridine derivatives)

Pyridine derivatives are extensively used in the development of optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their electron-deficient nature makes them excellent candidates for electron-transporting materials (ETMs) and host materials in OLEDs, as well as acceptor components in donor-acceptor type materials for OSCs. nih.govrsc.org

While direct research on this compound in these applications is not widely published, its structural features suggest significant potential. The fluorinated pyridine core can serve as an effective electron-transporting moiety. By utilizing the bromo and chloromethyl groups for further functionalization, it is possible to synthesize more complex molecules with tailored optoelectronic properties.

For instance, the bromo group can be used to introduce hole-transporting units via cross-coupling reactions, leading to the formation of bipolar materials that can transport both electrons and holes, a desirable characteristic for single-layer OLED devices. Similarly, in the context of OSCs, the bromo position can be functionalized with electron-donating groups to create donor-acceptor molecules with a small HOMO-LUMO gap, which is crucial for efficient light harvesting.

The ability to tune the frontier energy levels of materials derived from this pyridine precursor is of paramount importance in optimizing the performance of optoelectronic devices. rsc.org The energy levels of the active materials must be well-matched with those of the electrodes and other layers in the device to ensure efficient charge injection, transport, and recombination. The presence of the fluorine atom already provides a head start by lowering the energy levels, and further modifications at the other two positions can provide the fine-tuning required for specific device architectures.

Table 2: Projected Performance of Hypothetical Optoelectronic Materials Derived from this compound

ApplicationHypothetical DerivativeProjected RoleKey Features Benefitting Performance
OLED Pyridine core with a hole-transporting moiety attached at the 2-position and a solubilizing group at the 6-position.Bipolar Host MaterialBalanced electron and hole transport, high triplet energy due to the pyridine core, good film morphology.
OLED Polymer with pendant 2-bromo-4-fluoropyridine (B1291336) units, subsequently functionalized.Electron-Transporting PolymerGood electron mobility due to the fluorinated pyridine, high thermal stability, solution processability.
Solar Cell Donor-acceptor molecule with an electron-donating group at the 2-position and an anchoring group at the 6-position.Non-fullerene AcceptorTunable absorption spectrum, appropriate LUMO level for efficient electron transfer from a donor material.

Computational and Spectroscopic Characterization Methodologies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable theoretical tools for predicting the molecular properties of compounds like 2-Bromo-6-(chloromethyl)-4-fluoropyridine. These computational methods provide insights into electronic structure and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometry and stability of molecules. For pyridine (B92270) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to find the molecule's lowest energy conformation. researchgate.netderpharmachemica.com These studies calculate key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure corresponds to a local minimum on the potential energy surface, and its calculated total energy can be used to assess the molecule's thermodynamic stability. derpharmachemica.comresearchgate.net For this compound, DFT would elucidate how the various halogen substituents influence the geometry of the pyridine ring.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Pyridine Ring Note: This table provides representative data for the types of parameters calculated using DFT for substituted pyridines, as specific literature values for this compound are not available.

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond LengthC2-Br~1.89 Å
Bond LengthC4-F~1.35 Å
Bond LengthC6-C(H2Cl)~1.51 Å
Bond AngleC2-N1-C6~117°
Bond AngleC3-C4-C5~118°
Bond AngleF-C4-C5~121°

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful complement to experimental characterization. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By computing the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), theoretical spectra can be generated. nih.gov These predicted shifts can be compared with experimental data to confirm structural assignments and understand the electronic effects of substituents on the chemical environment of each atom. nih.gov For instance, calculations can quantify the influence of the bromine, fluorine, and chloromethyl groups on the shifts of the pyridine ring's protons and carbons.

DFT calculations are also employed to investigate the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The calculation of the energy barrier (activation energy) associated with a transition state provides insight into the reaction's kinetics and feasibility. While specific mechanistic studies on this compound are not detailed in the available literature, this methodology could be used to explore its reactivity in nucleophilic substitution reactions, where either the bromine or the chlorine atom could be displaced.

The presence of multiple halogen atoms (Br, F, Cl) on the pyridine ring makes this compound a candidate for engaging in non-covalent interactions, particularly halogen bonding. taylorandfrancis.com Halogen bonding is a directional interaction where a region of positive electrostatic potential (a σ-hole) on a halogen atom is attracted to a nucleophile. nih.gov The bromine atom, in particular, can act as a potent halogen bond donor. researchgate.net Computational modeling can predict the strength and geometry of these interactions by analyzing the molecular electrostatic potential (MEP) and calculating interaction energies between the molecule and other species. nih.gov These models are vital for understanding crystal packing in the solid state and for the rational design of supramolecular structures. researchgate.netnih.gov

Advanced Spectroscopic Characterization in Research

Spectroscopic techniques provide direct experimental evidence for the molecular structure of a compound. For a complex molecule like this compound, a combination of NMR techniques is essential for unambiguous structural elucidation.

NMR spectroscopy is the cornerstone of molecular structure determination in solution. The different nuclei within the molecule (¹H, ¹³C, ¹⁹F) provide complementary information.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the pyridine ring and the two protons of the chloromethyl (-CH₂Cl) group. The chemical shifts of the ring protons would be influenced by the electronic effects of the halogen substituents. Splitting patterns (spin-spin coupling) between adjacent protons would help determine their relative positions on the ring. The chloromethyl protons would likely appear as a singlet, unless coupled to other nuclei.

¹³C NMR: The carbon NMR spectrum provides a signal for each chemically distinct carbon atom. For this compound, this would include the five carbon atoms of the substituted pyridine ring and the carbon of the chloromethyl group. The chemical shifts are highly sensitive to the electronic environment; carbons bonded directly to electronegative atoms like fluorine, bromine, nitrogen, and chlorine would appear at characteristic downfield positions. docbrown.info

Table 2: Predicted NMR Chemical Shift Ranges for this compound Note: This table presents typical, expected chemical shift (δ) ranges for the functional groups present in the molecule, based on general principles of NMR spectroscopy.

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹HPyridine-H7.0 - 8.5Exact shifts depend on position relative to substituents.
¹H-CH₂Cl4.5 - 5.0Downfield shift due to adjacent chlorine and pyridine ring.
¹³CPyridine-C110 - 160Wide range due to diverse substituent effects.
¹³C-CH₂Cl40 - 50Typical range for a chloromethyl group.
¹⁹FPyridine-F-100 to -140Relative to CFCl₃. Highly sensitive to ring substitution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum is predicted to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the fluoropyridine ring, the chloromethyl group, and the carbon-bromine bond. While specific experimental data for this exact compound is not publicly available, a theoretical spectrum can be predicted based on known absorption ranges for its constituent functional groups.

Key predicted vibrational modes include:

Aromatic Ring Vibrations: The pyridine ring will show C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹.

Chloromethyl Group Vibrations: The aliphatic C-H bonds in the -CH₂Cl group will produce stretching absorptions in the 2960-2850 cm⁻¹ range.

Carbon-Halogen Vibrations: The carbon-fluorine (C-F) bond, typically strong, is expected to produce a prominent absorption band in the 1400-1000 cm⁻¹ region. The carbon-chlorine (C-Cl) stretch will appear in the 800-600 cm⁻¹ range, while the carbon-bromine (C-Br) stretch is anticipated at lower wavenumbers, generally between 600 and 500 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchAromatic (Pyridine Ring)
2960-2850C-H StretchAliphatic (-CH₂Cl)
1600-1400C=C and C=N StretchAromatic (Pyridine Ring)
1400-1000C-F StretchAryl-Fluoride
800-600C-Cl StretchAlkyl-Chloride
600-500C-Br StretchAryl-Bromide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound, the mass spectrum would provide definitive confirmation of its elemental composition and offer clues to its connectivity. A key feature of its spectrum would be the complex isotopic pattern of the molecular ion peak, a direct result of the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic cluster of peaks (M, M+2, M+4) for the molecular ion and any fragments retaining both halogen atoms.

The fragmentation of the molecular ion would likely proceed through several predictable pathways:

Loss of a Halogen Radical: The most common initial fragmentation events for alkyl halides involve the cleavage of the carbon-halogen bond. This would lead to the loss of a chlorine radical (•Cl) from the chloromethyl group, or a bromine radical (•Br) from the pyridine ring.

Loss of the Chloromethyl Group: Cleavage of the bond between the pyridine ring and the chloromethyl group could result in the loss of a •CH₂Cl radical.

Formation of Stable Ions: Fragmentation processes typically favor the formation of the most stable possible cation.

Table 2: Predicted Mass Spectrometry Fragments for this compound

Predicted m/z ValueProposed Ionic FragmentDescription of Fragmentation
225/227/229[C₆H₄⁷⁹/⁸¹Br³⁵/³⁷ClFN]⁺Molecular Ion (M⁺)
190/192[M - Cl]⁺Loss of a chlorine radical
146/148[M - Br]⁺Loss of a bromine radical
176/178[M - CH₂Cl]⁺Loss of a chloromethyl radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's structure in the solid state.

A successful crystallographic analysis of this compound would yield its crystal system, space group, and the dimensions of its unit cell. This data would allow for the precise measurement of all intramolecular distances and angles, confirming the geometry of the pyridine ring and the conformation of the chloromethyl substituent. Furthermore, it would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or π–π stacking that might influence its physical properties.

As no public-domain crystal structure data for this compound is available, the specific structural parameters remain to be determined experimentally.

Table 3: Crystallographic Parameters to be Determined for this compound

ParameterDescriptionValue
Crystal SystemThe crystal family (e.g., monoclinic, orthorhombic).To be determined experimentally
Space GroupThe symmetry group of the crystal structure.To be determined experimentally
a, b, c (Å)The dimensions of the unit cell axes.To be determined experimentally
α, β, γ (°)The angles between the unit cell axes.To be determined experimentally
V (ų)The volume of the unit cell.To be determined experimentally
ZThe number of molecules per unit cell.To be determined experimentally

Future Research Perspectives and Emerging Directions

Unexplored Synthetic Routes and Methodological Innovations

While established methods for the synthesis of substituted pyridines exist, the pursuit of more efficient, sustainable, and scalable routes for 2-Bromo-6-(chloromethyl)-4-fluoropyridine remains a critical objective. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research is anticipated to focus on the following areas:

C-H Activation: Direct and selective functionalization of the pyridine (B92270) core through C-H activation represents a highly atom-economical approach. Investigating transition-metal catalyzed C-H chloromethylation or bromination of a pre-fluorinated pyridine precursor could significantly shorten synthetic sequences.

Flow Chemistry: The use of microreactor technology can offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer handling of reactive intermediates. Developing a continuous-flow synthesis for this compound could be a significant methodological innovation.

Biocatalysis: The application of enzymes for regioselective halogenation or functional group installation on the pyridine ring is a largely unexplored but promising avenue. Engineering specific enzymes for these transformations could provide a green and highly selective synthetic alternative.

A comparative analysis of potential synthetic innovations is presented in the table below:

Synthetic ApproachPotential AdvantagesKey Challenges
C-H ActivationAtom economy, reduced step countRegioselectivity, catalyst development
Flow ChemistryEnhanced safety, scalability, improved yieldInitial setup cost, optimization of flow parameters
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme discovery and engineering, substrate scope

Discovery of Novel Reaction Pathways and Highly Selective Transformations

The trifunctional nature of this compound, possessing bromo, chloromethyl, and fluoro substituents, offers a rich landscape for exploring novel reaction pathways. The differential reactivity of these functional groups allows for sequential and highly selective transformations.

Future research will likely focus on:

Orthogonal Functionalization: Developing strategies to selectively react one functional group while leaving the others intact is a key goal. For instance, selective Suzuki or Buchwald-Hartwig cross-coupling at the C2-bromo position without affecting the chloromethyl or fluoro groups would be highly valuable.

Domino and Cascade Reactions: Designing one-pot multi-step reactions initiated by the selective transformation of one functional group could lead to the rapid assembly of complex molecular scaffolds.

Photoredox Catalysis: The use of visible-light-mediated reactions could unlock novel transformations of the bromo or chloromethyl groups, providing access to radical intermediates and unique reaction pathways under mild conditions. researchgate.netrsc.org

The following table outlines potential selective transformations and their significance:

TransformationReagents/ConditionsPotential Significance
Selective C-Br Cross-CouplingPalladium catalysts, boronic acids/aminesIntroduction of aryl, heteroaryl, or amino groups
Selective C-Cl Nucleophilic SubstitutionVarious nucleophiles (e.g., azides, thiols)Installation of diverse functional groups
C-F Bond FunctionalizationTransition-metal catalysisLate-stage modification of the pyridine core

Expansion of Application Domains in Advanced Organic Synthesis

The utility of this compound as a versatile intermediate is expected to grow, finding applications in the synthesis of a wide range of complex organic molecules. Its structural motifs are relevant to medicinal chemistry and materials science.

Emerging application domains include:

Medicinal Chemistry: As a building block for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds. The fluoropyridine moiety is a common feature in many modern pharmaceuticals. nih.gov

Agrochemicals: Development of new herbicides, fungicides, and insecticides, where halogenated pyridines often play a crucial role in enhancing biological activity.

Materials Science: Synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the fluorinated pyridine core can be exploited.

Interdisciplinary Research Opportunities Combining Computational Design and Experimental Synthesis

The synergy between computational chemistry and experimental synthesis offers a powerful approach to accelerate the discovery and optimization of synthetic routes and applications for this compound.

Future interdisciplinary research could involve:

Reaction Prediction: Employing density functional theory (DFT) and other computational methods to predict the feasibility and selectivity of novel reaction pathways, thereby guiding experimental efforts.

In Silico Screening: Using computational docking and molecular dynamics simulations to identify potential biological targets for derivatives of this compound, prioritizing synthetic efforts towards promising drug candidates.

Mechanism Elucidation: Combining experimental kinetic studies with computational modeling to gain a deeper understanding of reaction mechanisms, leading to the development of more efficient and selective catalysts and reaction conditions.

This integrated approach will undoubtedly lead to a more rational and efficient exploration of the chemical space surrounding this versatile building block, unlocking its full potential in various scientific and technological fields.

Q & A

Q. What spectroscopic techniques are most effective for confirming the structure of 2-bromo-6-(chloromethyl)-4-fluoropyridine, and how should conflicting spectral data be resolved?

  • Methodological Answer : Use FTIR to identify functional groups (e.g., C-Br, C-Cl, C-F stretches) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns on the pyridine ring. For example, B3LYP/6-311++Gquantum calculations can predict vibrational frequencies and NMR chemical shifts, aiding in assignment . If discrepancies arise (e.g., unexpected peaks in FTIR), cross-validate with Raman spectroscopy** to distinguish between symmetric and asymmetric vibrations. For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Use a fume hood for weighing and synthesis steps due to potential inhalation risks. Store waste in halogen-compatible containers and avoid mixing with bases to prevent decomposition into toxic byproducts (e.g., HCl, HBr). Follow protocols for halogenated waste disposal as outlined in safety guidelines for similar compounds .

Q. How can single-crystal X-ray diffraction (SCXRD) be employed to resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Grow crystals via slow evaporation in a non-polar solvent (e.g., hexane/ethyl acetate). Collect diffraction data using a Mo-Kα source. Use SHELXS for initial structure solution via direct methods and SHELXL for refinement, applying constraints for disordered atoms (e.g., chloromethyl group). Validate with R-factor convergence (<5%) and check for twinning using PLATON .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in further functionalization of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/cc-pVTZ) to map electrostatic potential surfaces, identifying electron-deficient sites. For example, the bromine atom at position 2 may undergo Suzuki coupling preferentially due to lower activation energy compared to the chloromethyl group. Validate predictions with kinetic studies using <sup>19</sup>F NMR to monitor reaction progress .

Q. What strategies mitigate challenges in refining crystallographic data for this compound when heavy atoms (Br, Cl) cause absorption or disorder?

  • Methodological Answer : Apply multi-scan absorption corrections (e.g., SADABS) during data processing. For disordered chloromethyl groups, use PART instructions in SHELXL to model partial occupancy. Refine anisotropic displacement parameters for Br and Cl atoms. Cross-check with Hirshfeld surface analysis to validate intermolecular interactions .

Q. How can mass spectrometry (MS) and tandem MS/MS identify byproducts formed during the synthesis of this compound?

  • Methodological Answer : Use HRMS (ESI-TOF) to detect molecular ions ([M+H]<sup>+</sup> at m/z 223.96). For byproducts (e.g., dehalogenated species or dimerization products), employ CID-MS/MS to fragment ions and compare with simulated isotopic patterns. Reference databases like NIST or PubChem for fragmentation pathways of halogenated pyridines .

Q. What experimental design optimizes the synthesis of this compound to minimize competing side reactions?

  • Methodological Answer : Use a stepwise approach: (1) Introduce the chloromethyl group via radical chlorination of 2-bromo-6-methyl-4-fluoropyridine under UV light, (2) quench excess Cl2 with Na2S2O3 to prevent over-chlorination. Monitor reaction progress by TLC (silica, hexane/EtOAc 4:1). Purify via column chromatography, collecting fractions with Rf ≈ 0.3 .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental bond lengths in the crystal structure?

  • Methodological Answer : Compare DFT-optimized geometries (gas phase) with SCXRD data (solid state). Differences >0.05 Å may arise from crystal packing forces. Perform Hirshfeld analysis to quantify intermolecular interactions (e.g., C-H···F contacts). If persistent, re-optimize the DFT model using a polarizable continuum model (PCM) to simulate solvent/solid-state effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.